1-(2,4-difluorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one

Descripción

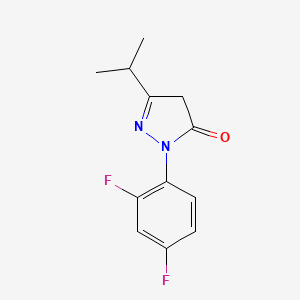

1-(2,4-Difluorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one is a pyrazolone derivative characterized by a 2,4-difluorophenyl group at the 1-position and an isopropyl substituent at the 3-position of the pyrazolone core. Pyrazolones are heterocyclic compounds with diverse applications in medicinal chemistry, materials science, and dye synthesis due to their tunable electronic and steric properties .

Propiedades

Fórmula molecular |

C12H12F2N2O |

|---|---|

Peso molecular |

238.23 g/mol |

Nombre IUPAC |

2-(2,4-difluorophenyl)-5-propan-2-yl-4H-pyrazol-3-one |

InChI |

InChI=1S/C12H12F2N2O/c1-7(2)10-6-12(17)16(15-10)11-4-3-8(13)5-9(11)14/h3-5,7H,6H2,1-2H3 |

Clave InChI |

PFABASIZLHFENT-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1=NN(C(=O)C1)C2=C(C=C(C=C2)F)F |

Origen del producto |

United States |

Métodos De Preparación

La síntesis de 1-(2,4-difluorofenil)-3-isopropil-1H-pirazol-5(4H)-ona típicamente involucra los siguientes pasos:

Materiales de partida: La síntesis comienza con materiales de partida disponibles comercialmente, como la 2,4-difluoroanilina y la hidrazina isopropílica.

Formación del intermedio: El primer paso involucra la reacción de la 2,4-difluoroanilina con la hidrazina isopropílica en condiciones ácidas para formar una hidrazona intermedia.

Ciclización: La hidrazona intermedia sufre ciclización en presencia de un agente ciclante adecuado, como el anhídrido acético, para formar el anillo pirazol.

Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía en columna para obtener 1-(2,4-difluorofenil)-3-isopropil-1H-pirazol-5(4H)-ona pura.

Análisis De Reacciones Químicas

1-(2,4-Difluorofenil)-3-isopropil-1H-pirazol-5(4H)-ona puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno para formar los óxidos de pirazol correspondientes.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio para obtener derivados reducidos del compuesto.

Sustitución: Los átomos de flúor en el anillo fenilo pueden sustituirse con otros grupos funcionales utilizando reacciones de sustitución nucleofílica. Los reactivos comunes para estas reacciones incluyen el metóxido de sodio o el terc-butóxido de potasio.

Reacciones de acoplamiento: El compuesto puede participar en reacciones de acoplamiento, como el acoplamiento de Suzuki o Heck, para formar derivados biarílicos.

Aplicaciones Científicas De Investigación

1-(2,4-Difluorofenil)-3-isopropil-1H-pirazol-5(4H)-ona ha encontrado aplicaciones en varios campos de investigación científica:

Química medicinal: El compuesto se investiga por su potencial como farmacóforo en el desarrollo de nuevos fármacos. Ha mostrado promesa como agente antiinflamatorio y analgésico.

Ciencia de los materiales: El compuesto se utiliza en la síntesis de materiales avanzados, incluidos los polímeros y los cristales líquidos, debido a sus propiedades estructurales únicas.

Estudios biológicos: Los investigadores estudian las interacciones del compuesto con objetivos biológicos, como enzimas y receptores, para comprender su mecanismo de acción y posibles aplicaciones terapéuticas.

Aplicaciones industriales: El compuesto se utiliza como intermedio en la síntesis de agroquímicos y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción de 1-(2,4-difluorofenil)-3-isopropil-1H-pirazol-5(4H)-ona implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Por ejemplo, puede inhibir la actividad de las enzimas ciclooxigenasas, lo que lleva a una reducción de la producción de mediadores proinflamatorios. La presencia de átomos de flúor mejora la afinidad de unión y la selectividad del compuesto para sus objetivos.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound is compared to pyrazolone derivatives with modifications in the aryl or alkyl substituents (Table 1).

Table 1: Structural and Substituent Comparisons

Key Observations

Fluorination Effects: The 2,4-difluorophenyl group in the target compound introduces stronger electron-withdrawing effects compared to monosubstituted analogs (e.g., 4-fluorophenyl). This may enhance resistance to oxidative metabolism in drug design . The 4-fluorophenyl analog () exhibits tautomerism between azo and hydrazo forms, critical for dye applications .

Alkyl Substituent Influence: Isopropyl (target compound) vs.

Crystallographic Differences: The phenylsulfanyl-substituted analog () adopts a planar conformation with monoclinic packing, contrasting with the non-planar conformations of bulkier derivatives .

Applications :

Hybrid Structures

- A related compound, 1-{4-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethylazetidin-2-one (), incorporates the 2,4-difluorophenyl-pyrazole motif into a larger azetidinone framework. This highlights the versatility of the pyrazolone core in hybrid drug design .

Actividad Biológica

1-(2,4-difluorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, emphasizing its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of 240.24 g/mol. The presence of the difluorophenyl group is significant as it can influence the compound's lipophilicity and biological interactions.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit notable antimicrobial properties. In a study evaluating various pyrazole compounds, this compound demonstrated effective inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

The anticancer potential of this compound was evaluated in vitro against various cancer cell lines. Notably, it exhibited significant cytotoxicity against breast cancer cells (MCF-7 and MDA-MB-231) with IC50 values in the micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.0 |

| MDA-MB-231 | 3.5 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects. In animal models of inflammation, administration of this compound resulted in a significant reduction in edema and inflammatory cytokine levels.

Case Studies

Several studies have reported on the efficacy of pyrazole derivatives in clinical settings:

- Study on Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer assessed the combination therapy of doxorubicin with pyrazole derivatives. Results indicated enhanced efficacy with reduced side effects compared to doxorubicin alone.

- Antimicrobial Efficacy : A case study focused on patients with recurrent bacterial infections highlighted the successful use of this compound as an adjunct therapy alongside traditional antibiotics, leading to improved patient outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.